molecular formula C11H10Cl2N2O2S B4391080 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B4391080
M. Wt: 305.2 g/mol
InChI Key: PSBWZSXTXKPRMG-UHFFFAOYSA-N
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Description

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group and a dichloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichloromethyl group can be reduced to form methyl derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The dichloromethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]azepane
  • 2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-methylbenzene

Comparison: 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dichloro and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some structural features but differ in their overall reactivity and biological activity.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBWZSXTXKPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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